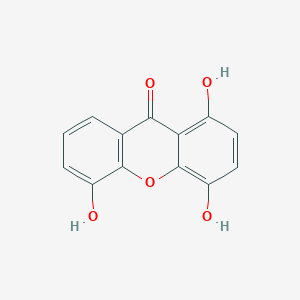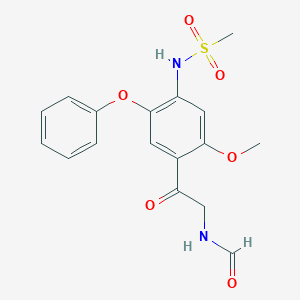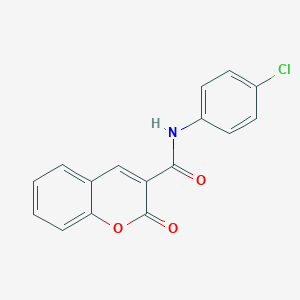
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CHC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. CHC belongs to the class of coumarin derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can reduce inflammation and pain.
生化学的および生理学的効果
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In vitro and in vivo studies have demonstrated that N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potent pharmacological activity, which makes it an attractive candidate for drug development. Additionally, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, including:
1. Further elucidation of the mechanism of action of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, particularly its effects on various signaling pathways in the body.
2. Investigation of the potential applications of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
3. Development of new drug formulations based on N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, such as nanoparticles or liposomes, to improve its pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential synergistic effects of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide with other drugs or compounds, which may enhance its therapeutic efficacy.
In conclusion, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a promising compound with potent pharmacological activity and potential applications in various fields, including medicinal chemistry and drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
合成法
The synthesis of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonium hydroxide to obtain N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in high yield and purity.
科学的研究の応用
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Several studies have shown that N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development.
特性
CAS番号 |
1847-02-5 |
|---|---|
製品名 |
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |
分子式 |
C16H10ClNO3 |
分子量 |
299.71 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) |
InChIキー |
RAXJGYMESDOVRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Cl |
ピクトグラム |
Irritant |
同義語 |
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



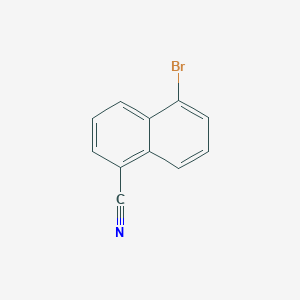
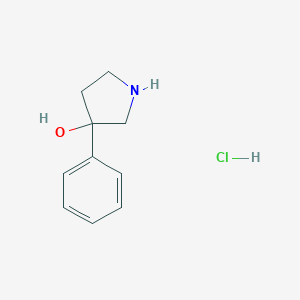
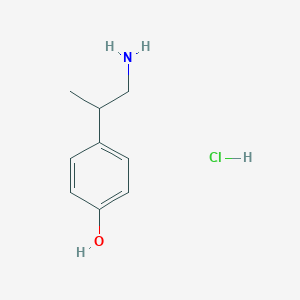
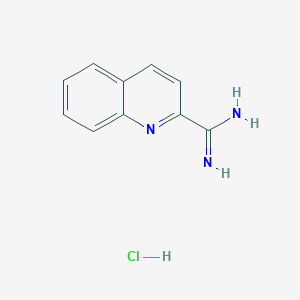
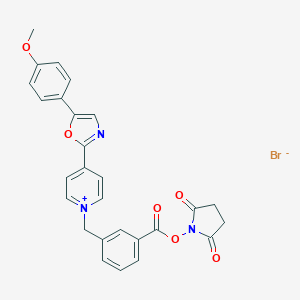
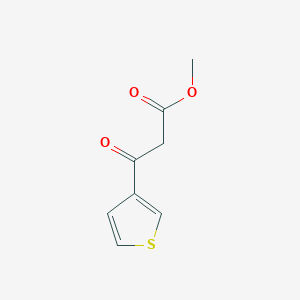
![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)
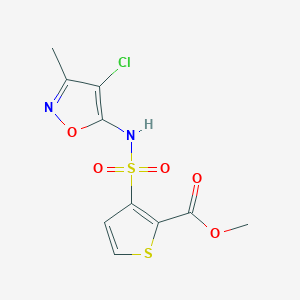
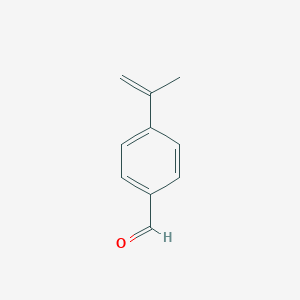
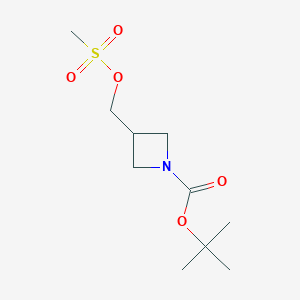
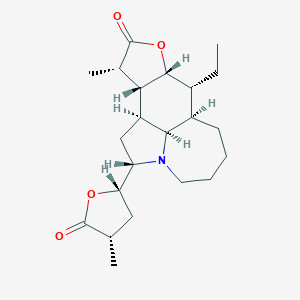
![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)
